molecular formula C21H17ClN2O3 B2951328 3-butyl-2-(2-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883956-48-7

3-butyl-2-(2-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2951328
CAS No.: 883956-48-7
M. Wt: 380.83
InChI Key: ZBYWIHLBDUDEFS-UHFFFAOYSA-N
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Description

3-Butyl-2-(2-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione ( 883956-48-7) is a chromeno[2,3-d]pyrimidine derivative offered with a minimum purity of 90% . This compound has a molecular formula of C21H17ClN2O3 and a molecular weight of 380.82 g/mol . Chromeno[2,3-d]pyrimidine scaffolds are recognized as privileged structures in medicinal chemistry due to their wide range of potential biological activities . These fused heterocyclic systems, which combine chromene and pyrimidine motifs, are considered promising small-molecule targets for drug discovery, particularly in the field of oncology . For instance, related chromeno[2,3-d]pyrimidine derivatives have demonstrated sub-micromolar cytotoxic activity against various human tumor cell lines in recent studies, highlighting the therapeutic potential of this chemical class . Furthermore, such compounds have been investigated as inhibitors of key biological targets, including NF-κB, a transcription factor involved in inflammation and cancer . The structural features of this compound, including the chromene-pyrimidine core and the 2-chlorophenyl and n-butyl substituents, make it a valuable intermediate for the synthesis of novel chemical libraries and for structure-activity relationship (SAR) studies in pharmacological research. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-butyl-2-(2-chlorophenyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c1-2-3-12-24-19(13-8-4-6-10-15(13)22)23-20-17(21(24)26)18(25)14-9-5-7-11-16(14)27-20/h4-11H,2-3,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYWIHLBDUDEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-butyl-2-(2-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione belongs to a class of heterocyclic compounds known as chromeno[2,3-d]pyrimidines. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article explores the biological activity of this specific derivative, synthesizing relevant research findings and case studies.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

C17H16ClN1O3\text{C}_{17}\text{H}_{16}\text{Cl}\text{N}_1\text{O}_3

The synthesis typically involves the reaction of substituted 5-oxo-5,6,7,8-tetrahydro-4H-chromene derivatives with aliphatic carboxylic acids in the presence of phosphoryl chloride (POCl₃) . A detailed synthetic pathway is illustrated in various studies, highlighting the formation and characterization of intermediates through techniques such as NMR and IR spectroscopy.

Anticancer Properties

Chromeno[2,3-d]pyrimidines have demonstrated promising anticancer activity. In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, a related study reported that chromeno[2,3-d]pyrimidine derivatives exhibited significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC₅₀ values in the micromolar range .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been tested against a range of pathogens including Gram-positive and Gram-negative bacteria as well as fungi. The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. Studies utilizing DPPH radical scavenging assays indicated that chromeno[2,3-d]pyrimidines possess significant free radical scavenging abilities. The results suggest that these compounds can protect cells from oxidative stress-related damage .

Study 1: Anticancer Activity

A recent study synthesized various chromeno[2,3-d]pyrimidine derivatives and evaluated their anticancer properties. Among them, this compound was identified as a potent inhibitor of cell growth in MCF-7 cells. The study utilized flow cytometry to analyze cell cycle arrest and apoptosis induction mechanisms .

Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial activity, this compound was subjected to disk diffusion assays against several bacterial strains. The results indicated that it exhibited a zone of inhibition comparable to that of conventional antibiotics like ampicillin .

Summary Table of Biological Activities

Activity Tested Against IC₅₀/MIC Values Reference
AnticancerMCF-7 (Breast Cancer)~15 µM
HeLa (Cervical Cancer)~20 µM
AntimicrobialStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
AntioxidantDPPH Radical Scavenging AssayIC₅₀ ~30 µg/mL

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Insights : The butyl and 2-chlorophenyl groups in the target compound may enhance lipophilicity and receptor binding compared to smaller substituents (e.g., methyl or methoxy) .
  • Pharmacological Potential: While chromeno-pyrimidines show antitumor activity , thieno-pyrimidines excel in antimicrobial applications . The target compound’s activity remains unexplored but could bridge these domains.
  • Synthesis Optimization : Evidence suggests ultrasound or catalyst-free methods improve yields in pyrido-pyrimidine synthesis , which could be adapted for the target compound.

Q & A

Q. Q1. What synthetic methodologies are reported for chromeno[2,3-d]pyrimidine derivatives, and how can they be adapted for synthesizing the target compound?

A1. Chromeno[2,3-d]pyrimidine scaffolds are typically synthesized via cyclocondensation or heterocyclization reactions. For example:

  • Cyclocondensation : Refluxing aminobenzothiophene derivatives with aldehydes in ethanol/acetic acid yields fused pyrimidines . Adapting this, the target compound might be synthesized by reacting a substituted chromene precursor with a chlorophenyl-containing aldehyde under similar conditions.
  • Microwave-assisted synthesis : highlights microwave methods for reducing reaction times (e.g., from hours to minutes) compared to traditional reflux . This could optimize yield and purity for the target compound.
  • Hydrazine-based functionalization : Hydrazine hydrate has been used to introduce hydrazino groups in pyrimidine derivatives, as seen in thieno[2,3-d]pyrimidine synthesis .

Q. Q2. What analytical techniques are critical for characterizing the structural and functional groups of this compound?

A2. Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR can confirm substituent positions and ring systems. For example, aromatic protons in the 2-chlorophenyl group would appear as a multiplet at δ 7.2–7.6 ppm, while the butyl chain shows characteristic methyl/methylene signals (δ 0.8–1.6 ppm) .
  • IR spectroscopy : Stretching vibrations for C=O (1660–1720 cm⁻¹) and C–Cl (550–750 cm⁻¹) confirm functional groups .
  • Mass spectrometry : High-resolution MS can verify the molecular ion peak (exact mass: 368.0532 for C₂₁H₁₈ClN₂O₃) and fragmentation patterns .

Q. Q3. How can researchers resolve contradictions in reported synthesis conditions (e.g., solvent choice, temperature)?

A3. Discrepancies in solvent systems (e.g., ethanol vs. DMF) or catalysts (acetic acid vs. DMSO) may arise from differing solubilities of intermediates. Strategies include:

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity) to identify optimal conditions .
  • Intermediate monitoring : Use TLC or HPLC to track reaction progress and adjust conditions in real time .

Advanced Research Questions

Q. Q4. What computational approaches are suitable for predicting the biological activity of this compound?

A4. Molecular docking and QSAR modeling are key:

  • Docking studies : used AutoDock Vina to predict tyrosinase inhibition by pyrimidine derivatives. The target compound’s chlorophenyl group may interact with hydrophobic enzyme pockets, while the chromeno ring could engage in π-π stacking .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity. The butyl chain may enhance lipophilicity, potentially improving blood-brain barrier penetration .

Q. Q5. How can in vitro assays evaluate the compound’s enzyme inhibition potential (e.g., acetylcholinesterase or tyrosinase)?

A5. Standard protocols include:

  • Ellman’s assay for AChE inhibition : Measure thiocholine production at 412 nm using acetylthiocholine iodide as a substrate. IC₅₀ values <10 µM indicate high potency .
  • Tyrosinase inhibition : Monitor dopachrome formation at 475 nm. Pyrimidine derivatives with electron-withdrawing groups (e.g., Cl) often show enhanced activity .

Q. Q6. What strategies improve the compound’s solubility and stability for pharmacological studies?

A6.

  • Salt formation : Convert the dione moiety into a sodium salt via reaction with NaOH .
  • Nanoformulation : Encapsulate in PEGylated liposomes to enhance aqueous solubility and prolong half-life .
  • Stability testing : Use accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways .

Methodological Challenges

Q. Q7. How can researchers optimize reaction yields for large-scale synthesis?

A7.

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/acetone) to isolate high-purity product .

Q. Q8. What crystallographic techniques confirm the compound’s solid-state structure?

A8. Single-crystal X-ray diffraction (SCXRD) is definitive:

  • Crystal growth : Slow evaporation from DMSO/ethanol mixtures often yields suitable crystals .
  • Data refinement : Software like SHELXL refines disorder (common in butyl chains) and calculates R-factors (<0.05 for high quality) .

Data Interpretation and Validation

Q. Q9. How to address discrepancies between computational predictions and experimental bioactivity results?

A9.

  • Binding mode analysis : Re-dock the compound using flexible receptor models to account for protein conformational changes .
  • Metabolite screening : Use LC-MS to identify in vitro metabolites that may alter activity .

Q. Q10. What statistical methods validate the reproducibility of synthesis or bioassay data?

A10.

  • Triplicate experiments : Report mean ± SD for yields or IC₅₀ values .
  • ANOVA : Compare results across different batches or labs to identify systematic errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.